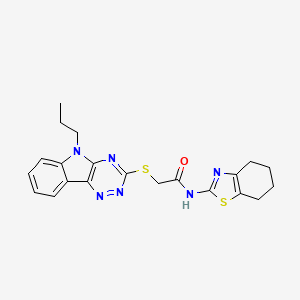

SIRT2-IN-9

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N6OS2/c1-2-11-27-15-9-5-3-7-13(15)18-19(27)24-21(26-25-18)29-12-17(28)23-20-22-14-8-4-6-10-16(14)30-20/h3,5,7,9H,2,4,6,8,10-12H2,1H3,(H,22,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTCRADJXWVDTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SIRT2-IN-9: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 2 (SIRT2), a member of the NAD+-dependent class III histone deacetylase (HDAC) family, is a pivotal regulator of various cellular processes. Predominantly located in the cytoplasm, SIRT2 deacetylates a wide array of protein substrates, including α-tubulin, p53, and various metabolic enzymes. Its role in carcinogenesis is complex and context-dependent, with studies reporting both oncogenic and tumor-suppressive functions.[1][2] This dual role has made SIRT2 a compelling target for cancer therapy.

SIRT2-IN-9 is a selective small-molecule inhibitor of SIRT2. This technical guide will provide an in-depth overview of the mechanism of action of SIRT2 inhibition in cancer cells, using this compound as a key example. While direct mechanistic studies on this compound are emerging, this guide will draw upon the broader understanding of selective SIRT2 inhibition to elucidate its effects on apoptosis, cell cycle progression, autophagy, and key signaling pathways integral to cancer cell survival and proliferation.

Core Mechanism of Action of SIRT2 Inhibition

The anticancer effects of SIRT2 inhibition are multifaceted, primarily stemming from the hyperacetylation of SIRT2 target proteins. This leads to the modulation of critical cellular pathways that govern cell fate.

Increased Acetylation of Key Substrates

This compound and other selective inhibitors function by blocking the deacetylase activity of SIRT2. This leads to an accumulation of acetylated proteins within the cell. A primary and well-documented substrate of SIRT2 is α-tubulin.[3][4] Inhibition of SIRT2 results in the hyperacetylation of α-tubulin, which can affect microtubule stability and dynamics.[4][5] Another critical target is the tumor suppressor protein p53. SIRT2-mediated deacetylation inactivates p53; therefore, its inhibition leads to increased p53 acetylation and subsequent activation of its pro-apoptotic functions.[3][6][7]

Induction of Apoptosis

A key outcome of SIRT2 inhibition in cancer cells is the induction of programmed cell death, or apoptosis. This can occur through both p53-dependent and independent mechanisms.

-

p53-Dependent Apoptosis: In cancer cells with functional p53, SIRT2 inhibitors can enhance p53 activity by preventing its deacetylation.[3][6] Acetylated p53 is transcriptionally active and upregulates the expression of pro-apoptotic target genes such as PUMA and NOXA.[6][8] Studies with other selective SIRT2 inhibitors, AEM1 and AEM2, have demonstrated that they induce apoptosis in a p53-dependent manner in non-small cell lung cancer cell lines.[3][6]

-

Caspase Activation: The apoptotic cascade is often executed by a family of proteases called caspases. Selective SIRT2 inhibitors, such as NCO-90 and NCO-141, have been shown to induce apoptosis in leukemic cell lines via caspase activation and the generation of mitochondrial superoxide.[9][10][11]

Cell Cycle Arrest

SIRT2 plays a crucial role in the regulation of the cell cycle, particularly during the G2/M transition and mitosis.[1] Its inhibition can disrupt this process, leading to cell cycle arrest and a halt in proliferation.

-

G2/M Arrest: During the G2/M phase, SIRT2 normally relocates to the nucleus to deacetylate histone H4 at lysine 16 (H4K16), which is important for chromatin condensation.[1][3] Inhibition of SIRT2 can interfere with this process, potentially leading to mitotic checkpoint activation and cell cycle arrest.

-

Modulation of Cell Cycle Regulators: SIRT2 inhibition can influence the levels and activity of key cell cycle regulatory proteins. For instance, activation of p53 following SIRT2 inhibition can lead to the upregulation of p21(WAF1), a potent cyclin-dependent kinase (CDK) inhibitor that can induce cell cycle arrest.[6][8]

Modulation of Autophagy

Autophagy is a cellular recycling process that can either promote cell survival under stress or lead to a form of programmed cell death (autophagic cell death). The inhibition of SIRT2 has been shown to have a complex, and sometimes contradictory, effect on autophagy in cancer cells.

-

Induction of Autophagic Cell Death: In some cancer types, such as leukemia, selective SIRT2 inhibitors like NCO-90/141 have been found to induce autophagic cell death, characterized by an increase in LC3-II levels and the accumulation of autophagosomes.[9][10][11]

-

Pro-survival Autophagy: Conversely, in other contexts, the inhibition of SIRT1 and SIRT2 has been reported to trigger pro-survival autophagy, which may represent a resistance mechanism to therapy.

Impact on Key Signaling Pathways

SIRT2 is a node in several signaling networks that are frequently dysregulated in cancer. Its inhibition can therefore have broad effects on these pathways.

RAS/ERK Signaling Pathway

The RAS/ERK pathway is a critical signaling cascade that promotes cell proliferation, survival, and differentiation, and is often hyperactivated in cancer. Studies have shown that SIRT2 can regulate this pathway. In gastric and endometrial cancers, SIRT2 has been shown to promote cell migration and invasion through the RAS/ERK/JNK/MMP-9 pathway.[1][12][13][14] Knockdown of SIRT2 has been demonstrated to inactivate the RAS/ERK signaling pathway in multiple myeloma cells, leading to reduced proliferation and increased apoptosis.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on SIRT2 inhibitors.

Table 1: Inhibitory Activity of Selective SIRT2 Inhibitors

| Compound | IC50 (SIRT2) | Cell Line(s) | Reference |

| This compound | 1.3 µM | - | MedchemExpress |

| AEM2 | 3.8 µM | Non-small cell lung cancer | [3][8] |

| AEM1 | 18.5 µM | Non-small cell lung cancer | [3][8] |

Table 2: Effects of SIRT2 Inhibitors on Cancer Cell Viability and Apoptosis

| Compound | Concentration | Cell Line | Effect | Quantitative Data | Reference |

| TM | Varies | MCF-7, MDA-MB-468 | Decreased cell viability | IC50 values provided in study | [15] |

| NCO-90 | 100 µM | S1T, MT-2, Jurkat, HL60 | Induction of apoptosis | 52.5%, 34.7%, 42.3%, 66.5% Annexin V-positive cells, respectively | [9] |

| Tenovin-6 | 10 µM | NB4 (APL) | Induction of apoptosis | Drastic increase after 48 hours | [16] |

Key Experimental Methodologies

The following are detailed protocols for key experiments used to characterize the mechanism of action of SIRT2 inhibitors.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18]

-

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of viable cells.[18]

-

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 10^4–10^5 cells/well) in 100 µL of culture medium.[19] Include wells with medium only for background control.

-

Compound Treatment: Add various concentrations of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.5 mg/mL.[20]

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[20]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Mix gently to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17] A reference wavelength of >650 nm can be used to reduce background noise.[17]

-

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[21]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[22] Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[22][23] Propidium Iodide (PI), a fluorescent nucleic acid dye, is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[21][24]

-

Protocol:

-

Cell Treatment: Treat cells with this compound or a vehicle control for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[21][23]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[24]

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5-10 µL of PI staining solution.[24][25]

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[23][24]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry as soon as possible.[23][24]

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

-

Principle: Propidium Iodide (PI) is a fluorescent dye that stoichiometrically intercalates with double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells as required and harvest a single-cell suspension.

-

Fixation: Fix the cells by slowly adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[26][27] Incubate for at least 30 minutes on ice.[26]

-

Washing: Centrifuge the fixed cells and wash the pellet with cold PBS.[28]

-

RNase Treatment: To eliminate staining of double-stranded RNA, resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL).[26][27]

-

PI Staining: Add PI staining solution (e.g., 50 µg/mL) to the cells.[26][27]

-

Incubation: Incubate for at least 5-10 minutes at room temperature, protected from light.[26]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use software to model the cell cycle distribution from the resulting DNA content histogram.[28]

-

Western Blotting for Protein Acetylation

Western blotting is used to detect changes in the acetylation status of specific proteins, such as α-tubulin or p53, following treatment with a SIRT2 inhibitor.

-

Principle: This technique involves separating proteins by size via SDS-PAGE, transferring them to a membrane, and then probing with specific antibodies to detect the protein of interest and its acetylated form.

-

Protocol:

-

Cell Lysis: After treatment, lyse cells in a buffer containing HDAC inhibitors (e.g., Trichostatin A and Nicotinamide) to preserve the acetylation status of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-polyacrylamide gel.[29][30]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[29]

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[29]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the acetylated form of the target protein (e.g., anti-acetyl-α-tubulin or anti-acetyl-p53) and an antibody for the total protein as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.[29]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.[29] Quantify band intensities using densitometry software.

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

Caption: p53-Dependent Apoptosis Pathway Induced by SIRT2 Inhibition.

Caption: SIRT2 Regulation of the Pro-survival RAS/ERK/JNK Pathway.

Experimental Workflows

Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.

Caption: Workflow for Cell Cycle Analysis by Propidium Iodide Staining.

References

- 1. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sirt2 Inhibition Enhances Metabolic Fitness and Effector Functions of Tumor-Reactive T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Novel Sirtuin 2 (SIRT2) Inhibitor with p53-dependent Pro-apoptotic Activity in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-based inhibitors of SIRT2: structure-activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel sirtuin 2 (SIRT2) inhibitor with p53-dependent pro-apoptotic activity in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines | springermedizin.de [springermedizin.de]

- 10. Novel small molecule SIRT2 inhibitors induce cell death in leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Sirtuin 2 knockdown inhibits cell proliferation and RAS/ERK signaling, and promotes cell apoptosis and cell cycle arrest in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SIRT2 Promotes the Migration and Invasion of Gastric Cancer through RAS/ERK/JNK/MMP-9 Pathway by Increasing PEPCK1-Related Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sirtuin 2 in Endometrial Cancer: A Potential Regulator for Cell Proliferation, Apoptosis and RAS/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A SIRT2-selective inhibitor promotes c-Myc oncoprotein degradation and exhibits broad anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the NAD-Dependent Protein Deacetylase SIRT2 Induces Granulocytic Differentiation in Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 23. kumc.edu [kumc.edu]

- 24. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 25. rndsystems.com [rndsystems.com]

- 26. ucl.ac.uk [ucl.ac.uk]

- 27. vet.cornell.edu [vet.cornell.edu]

- 28. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 29. benchchem.com [benchchem.com]

- 30. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

SIRT2: A Pivotal Regulator at the Crossroads of Cellular Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sirtuin 2 (SIRT2), a member of the NAD+-dependent protein deacetylase family, has emerged as a critical regulator of metabolic homeostasis. Predominantly localized in the cytoplasm, SIRT2 modulates a diverse array of metabolic pathways, including glycolysis, gluconeogenesis, lipid metabolism, and the tricarboxylic acid (TCA) cycle. It exerts its influence through the deacetylation of key metabolic enzymes and regulatory proteins, thereby altering their activity, stability, and interaction with other molecules. This technical guide provides a comprehensive overview of the multifaceted functions of SIRT2 in metabolic regulation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to support further research and drug development efforts in the field of metabolic diseases.

Introduction

The sirtuin family of proteins has garnered significant attention for their roles in longevity, stress resistance, and metabolic regulation.[1] SIRT2, the primary cytoplasmic sirtuin, is ubiquitously expressed and plays a crucial role in a variety of cellular processes.[2][3] Its NAD+ dependency intrinsically links its enzymatic activity to the cellular energy status, positioning SIRT2 as a key sensor and effector in maintaining metabolic balance. Dysregulation of SIRT2 activity has been implicated in a range of metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), making it an attractive therapeutic target.[4][5] This guide will delve into the core functions of SIRT2 in metabolic pathways, providing a technical resource for professionals in the field.

SIRT2 in Glucose Metabolism

SIRT2 plays a dual role in glucose homeostasis, regulating both the production and consumption of glucose through its deacetylase activity on key enzymes and transcription factors involved in gluconeogenesis and glycolysis.

Gluconeogenesis

SIRT2 promotes hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, primarily through the deacetylation of two key players: phosphoenolpyruvate carboxykinase (PEPCK) and forkhead box protein O1 (FOXO1).[2][6][7]

-

PEPCK1: SIRT2 directly deacetylates PEPCK1, a rate-limiting enzyme in gluconeogenesis. This deacetylation enhances PEPCK1 stability by reducing its ubiquitination and subsequent degradation, thereby increasing its enzymatic activity and promoting glucose production.[2]

-

FOXO1: SIRT2 deacetylates the transcription factor FOXO1.[8][9][10][11] Deacetylation of FOXO1 enhances its transcriptional activity, leading to increased expression of gluconeogenic genes such as G6Pase and PEPCK.[2]

Glycolysis

SIRT2's role in glycolysis is more complex, with reports suggesting both activating and inhibiting functions depending on the cellular context. SIRT2 has been shown to interact with and deacetylate several glycolytic enzymes, including aldolase A (ALDOA), phosphoglycerate kinase 1 (PGK1), enolase 1 (ENO1), and glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[2] Deacetylation of these enzymes can modulate their activity and consequently affect the overall glycolytic flux.[2] For instance, in some cancer cells, SIRT2-mediated deacetylation of pyruvate kinase M2 (PKM2) at lysine 305 inhibits its activity by preventing its tetramerization, thereby redirecting glucose metabolites towards anabolic pathways.[12] Conversely, other studies indicate that SIRT2 can promote glycolysis by activating glucokinase (GCK) through the deacetylation of the glucokinase regulatory protein (GKRP).[2][4]

SIRT2 in Lipid Metabolism

SIRT2 is a key regulator of lipid homeostasis, influencing adipogenesis, lipolysis, fatty acid synthesis, and fatty acid oxidation.

Adipogenesis and Lipolysis

SIRT2 generally acts as an inhibitor of adipocyte differentiation. It achieves this by deacetylating FOXO1, which in turn represses the transcriptional activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipogenesis.[8][9][10][11] Overexpression of SIRT2 has been shown to block adipogenesis.[1]

Fatty Acid Synthesis and Oxidation

SIRT2 plays a role in controlling the balance between the synthesis and breakdown of fatty acids.

-

ATP-Citrate Lyase (ACLY): SIRT2 can deacetylate and promote the degradation of ACLY, a key enzyme that produces acetyl-CoA for fatty acid synthesis.[2] This action serves to inhibit lipogenesis.

-

Fatty Acid Oxidation: SIRT2 can promote fatty acid oxidation. One mechanism involves the deacetylation of peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), leading to increased β-oxidation.[2]

SIRT2 in the TCA Cycle and Mitochondrial Function

While primarily cytoplasmic, SIRT2 can also influence mitochondrial function and the tricarboxylic acid (TCA) cycle. Studies have shown that SIRT2 downregulation can lead to decreased cellular ATP production and reduced levels of TCA cycle metabolites.[13] Furthermore, quantitative acetylome profiling has identified numerous mitochondrial proteins as potential SIRT2 substrates, suggesting a broader role for SIRT2 in regulating mitochondrial metabolism than previously appreciated.[14]

Quantitative Data on SIRT2's Metabolic Targets

The following tables summarize quantitative findings from various studies on the effects of SIRT2 on the acetylation status and activity of key metabolic proteins.

Table 1: SIRT2-Mediated Changes in Protein Acetylation

| Protein Target | Cellular Context | SIRT2 Modulation | Fold Change in Acetylation | Reference |

| Multiple Proteins | HCT116 cells | Knockdown | >1.5-fold increase (896 sites) | [15] |

| Multiple Proteins | HCT116 cells | Overexpression | >1.5-fold decrease (509 sites) | [15] |

| PKM2 (K305) | Sirt2-/- MMT cells | SIRT2 Overexpression | Decrease | [12] |

| FOXO1 | 3T3-L1 adipocytes | SIRT2 Knockdown | Marked Increase | [16] |

| CPT2 (K239) | Mouse heart | SIRT2 Overexpression | Decrease | [17] |

Table 2: Functional Consequences of SIRT2 Activity on Metabolic Enzymes and Pathways

| Metabolic Process | Target/Parameter | Cellular/Animal Model | SIRT2 Modulation | Observed Effect | Reference |

| Glycolysis | Pyruvate Kinase Activity | H1299 cells | shSIRT2 | ~50% decrease in low glucose | [18] |

| Glycolysis | Lactate Production | H1299 cells | shSIRT2 | ~2-fold increase in low glucose | [18] |

| Gluconeogenesis | Glucose Output | HEK293T cells | Sirtinol (SIRT2 inhibitor) | ~30% decrease | [19] |

| Fatty Acid Oxidation | Carnitine Palmitoyltransferase 1 (CPT1) | SIRT2-KO mice (HFD) | Knockout | Increased mRNA expression | [13] |

| Overall Metabolism | Oxygen Consumption Rate | SIRT2-KO rat islets | Knockout | Markedly decreased | [4] |

| Overall Metabolism | Energy Expenditure | HF SIRT2 KO mice | Knockout | Increased | [20] |

Experimental Protocols

Immunoprecipitation-Mass Spectrometry (IP-MS) for Identification of SIRT2 Interacting Proteins

This protocol outlines a general workflow for identifying proteins that interact with endogenous SIRT2.

Materials:

-

Cell Lysis Buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Anti-SIRT2 antibody (validated for IP)

-

Control IgG antibody (from the same species as the anti-SIRT2 antibody)

-

Protein A/G magnetic beads

-

Wash Buffer (e.g., lysis buffer with lower detergent concentration)

-

Elution Buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)

-

Mass spectrometer and associated reagents

Procedure:

-

Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer. Incubate on ice with periodic vortexing to ensure complete lysis.

-

Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble proteins.

-

Pre-clearing (Optional but Recommended): To reduce non-specific binding, incubate the lysate with control IgG and Protein A/G beads. Discard the beads.

-

Immunoprecipitation: Add the anti-SIRT2 antibody to the pre-cleared lysate and incubate with gentle rotation to allow the formation of antibody-antigen complexes.

-

Immune Complex Capture: Add Protein A/G beads to the lysate and incubate to capture the antibody-antigen complexes.

-

Washing: Pellet the beads and wash them multiple times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using elution buffer.

-

Sample Preparation for Mass Spectrometry: The eluted proteins are typically reduced, alkylated, and digested (e.g., with trypsin) to generate peptides.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Identify proteins that are significantly enriched in the SIRT2 IP compared to the control IgG IP.

13C-Metabolic Flux Analysis (MFA) to Assess the Impact of SIRT2 on Cellular Metabolism

This protocol provides a general framework for conducting a ¹³C-MFA experiment to quantify metabolic pathway fluxes in response to SIRT2 modulation.

Materials:

-

Cells with modulated SIRT2 expression (e.g., knockout, knockdown, or overexpression) and corresponding control cells.

-

Culture medium containing a ¹³C-labeled substrate (e.g., [U-¹³C]-glucose).

-

Metabolite extraction solution (e.g., cold methanol/water/chloroform).

-

Gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-mass spectrometer (LC-MS).

-

MFA software (e.g., INCA, Metran).

Procedure:

-

Cell Culture: Culture the cells with modulated SIRT2 expression and control cells in the presence of the ¹³C-labeled substrate until they reach a metabolic and isotopic steady state.

-

Metabolite Extraction: Rapidly quench metabolism and extract intracellular metabolites using a cold extraction solution.

-

Sample Derivatization (for GC-MS): If using GC-MS, derivatize the metabolites to make them volatile.

-

Mass Spectrometry Analysis: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, TCA cycle intermediates) using GC-MS or LC-MS.

-

Metabolic Model Construction: Define a metabolic network model that includes the relevant biochemical reactions for the pathways of interest.

-

Flux Estimation: Use MFA software to fit the measured isotopic labeling data to the metabolic model and estimate the intracellular metabolic fluxes.

-

Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit of the model and determine the confidence intervals of the estimated fluxes.

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

SIRT2 is a central node in the intricate network of metabolic regulation. Its ability to deacetylate a wide range of substrates allows it to fine-tune cellular metabolism in response to nutrient availability and energetic demands. The evidence presented in this guide highlights the significant role of SIRT2 in controlling glucose and lipid homeostasis, as well as mitochondrial function. The quantitative data and detailed protocols provided herein are intended to serve as a valuable resource for researchers and drug development professionals.

Future research should focus on further elucidating the context-dependent functions of SIRT2 in different tissues and disease states. The development of highly specific SIRT2 activators and inhibitors will be crucial for translating our understanding of SIRT2 biology into novel therapeutic strategies for metabolic disorders. Moreover, a deeper investigation into the crosstalk between SIRT2 and other sirtuins, as well as other post-translational modifications, will provide a more holistic view of its regulatory role in cellular metabolism.

References

- 1. Immunoprecipitation-Mass Spectrometry (IP-MS) Workshop: Tips and Best Practices | Proteintech Group [ptglab.com]

- 2. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Troubleshooting tips for IP | Abcam [abcam.com]

- 4. High-throughput data pipelines for metabolic flux analysis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. researchgate.net [researchgate.net]

- 9. Immunoprecipitation-Mass Spectrometry (IP-MS) of Protein-Protein Interactions of Nuclear-Localized Plant Proteins | Springer Nature Experiments [experiments.springernature.com]

- 10. Visual workflows for 13 C-metabolic flux analysis | Semantic Scholar [semanticscholar.org]

- 11. sinobiological.com [sinobiological.com]

- 12. researchgate.net [researchgate.net]

- 13. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]

- 14. Flux-P: Automating Metabolic Flux Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]

- 16. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. rupress.org [rupress.org]

- 20. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of SIRT2-IN-9: A Selective Sirtuin 2 Inhibitor

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

SIRT2-IN-9, also identified as SR86, is a potent and selective small-molecule inhibitor of Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family of proteins. This document provides an in-depth technical guide on the discovery, development, and mechanism of action of this compound. It details the computational screening strategies that led to its identification, its key biochemical and cellular activities, and the experimental methodologies employed in its characterization. Furthermore, this guide explores the downstream signaling consequences of SIRT2 inhibition by this compound, highlighting its potential as a chemical probe for studying SIRT2 biology and as a lead compound for the development of novel therapeutics, particularly in the context of cancer.

Introduction to SIRT2 and Its Therapeutic Potential

Sirtuin 2 (SIRT2) is a Class III histone deacetylase (HDAC) that plays a crucial role in various cellular processes, including cell cycle regulation, metabolic control, and genomic stability.[1] While initially characterized as a histone deacetylase, SIRT2 is predominantly found in the cytoplasm, where its primary substrate is α-tubulin.[2] By deacetylating α-tubulin, SIRT2 influences microtubule dynamics and stability, thereby impacting cell division, migration, and intracellular transport.[2] Dysregulation of SIRT2 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making it an attractive target for therapeutic intervention.[3] The development of selective SIRT2 inhibitors is therefore of significant interest for both basic research and drug discovery.

Discovery of this compound (SR86)

This compound, identified in the scientific literature as SR86, was discovered through a consensus docking and scoring strategy, a computational approach aimed at identifying novel chemical scaffolds with high affinity for the SIRT2 active site.[4] This in silico screening method led to the identification of a promising hit compound with a[5][6][7]triazino[5,6-b]indole scaffold.[4]

Virtual Screening Workflow

The discovery process involved a multi-step virtual screening cascade designed to filter a large chemical database for potential SIRT2 inhibitors. This approach maximized the efficiency of identifying potent and selective compounds.

Caption: Virtual screening workflow for the discovery of this compound.

Physicochemical and Biochemical Properties

This compound is a selective inhibitor of SIRT2, demonstrating potent activity against its target enzyme while exhibiting significantly lower affinity for other sirtuin isoforms.

Table 1: Quantitative Data for this compound

| Property | Value | Reference |

| IUPAC Name | 2-((5-benzyl-5H-[5][6][7]triazino[5,6-b]indol-3-yl)thio)-N-(naphthalen-1-yl)acetamide | [4] |

| SIRT2 IC50 | 1.3 µM | [4][8] |

| SIRT1 IC50 | > 300 µM | [8] |

| SIRT3 IC50 | > 300 µM | [8] |

Synthesis of this compound

The synthesis of this compound involves a two-step process, starting with the preparation of two key intermediates, followed by their condensation to yield the final product.

Synthesis of Precursors

1. 5-benzyl-3-mercapto-5H-[5][6][7]triazino[5,6-b]indole: This intermediate is synthesized from 1-benzylisatin, which undergoes cyclization with thiosemicarbazide.

2. 2-chloro-N-(naphthalen-1-yl)acetamide: This precursor is prepared by the reaction of 1-naphthylamine with chloroacetyl chloride in the presence of a base.[6]

Final Synthesis Step

This compound is synthesized by the nucleophilic substitution reaction between 5-benzyl-3-mercapto-5H-[5][6][7]triazino[5,6-b]indole and 2-chloro-N-(naphthalen-1-yl)acetamide.

Caption: Synthetic scheme for this compound.

Experimental Protocols

SIRT2 Inhibition Assay

The inhibitory activity of this compound against SIRT2 is determined using a fluorogenic assay. Recombinant human SIRT2 is incubated with the inhibitor at various concentrations. The reaction is initiated by the addition of a fluorogenic acetylated peptide substrate and NAD+. The fluorescence generated upon deacetylation is measured over time to determine the rate of reaction and calculate the IC50 value.[9]

Cell Viability Assay

The effect of this compound on cell proliferation is assessed using a standard MTT or similar cell viability assay. For example, MCF-7 breast cancer cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is then determined by measuring the absorbance of the formazan product, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.[8]

Western Blot Analysis for α-Tubulin Acetylation

To confirm the cellular mechanism of action, the effect of this compound on the acetylation of its primary substrate, α-tubulin, is evaluated by Western blotting. MCF-7 cells are treated with various concentrations of this compound for a defined time (e.g., 24 hours). Cell lysates are then subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for acetylated α-tubulin and total α-tubulin (as a loading control).[4]

Mechanism of Action and Downstream Signaling

This compound exerts its biological effects primarily through the inhibition of SIRT2's deacetylase activity, leading to the hyperacetylation of its substrates, most notably α-tubulin.

Induction of α-Tubulin Hyperacetylation

Treatment of cells with this compound leads to a dose-dependent increase in the acetylation of α-tubulin at lysine 40 (K40).[4] This post-translational modification is known to alter the structural and functional properties of microtubules.

Downstream Signaling Pathways

The hyperacetylation of α-tubulin induced by this compound has several downstream consequences that contribute to its anti-cancer effects.

Caption: Signaling pathway affected by this compound.

-

Microtubule Stabilization: Increased α-tubulin acetylation is associated with enhanced microtubule stability. This can disrupt the dynamic instability of microtubules, which is essential for various cellular processes.

-

Mitotic Arrest: The stabilization of the mitotic spindle due to hyperacetylated tubulin can lead to defects in chromosome segregation and ultimately cause cell cycle arrest at the G2/M phase, a common mechanism of action for anti-cancer drugs that target the cytoskeleton.[10]

-

Inhibition of Cell Migration and Invasion: Microtubule dynamics are critical for cell motility. By stabilizing microtubules, this compound can impair the cytoskeletal rearrangements necessary for cell migration and invasion, thereby potentially inhibiting metastasis.[3]

-

Induction of Apoptosis: Prolonged mitotic arrest can trigger the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.[11]

Conclusion and Future Directions

This compound (SR86) is a valuable chemical tool for probing the biological functions of SIRT2. Its discovery through computational methods highlights the power of in silico approaches in modern drug discovery. The detailed characterization of its biochemical and cellular activities has provided significant insights into the consequences of SIRT2 inhibition. The primary mechanism of action, involving the hyperacetylation of α-tubulin, leads to microtubule stabilization, mitotic arrest, and inhibition of cell migration, ultimately resulting in apoptotic cell death in cancer cells.

Future research should focus on further elucidating the detailed downstream signaling networks affected by this compound to fully understand its therapeutic potential. Lead optimization studies based on the[5][6][7]triazino[5,6-b]indole scaffold could lead to the development of even more potent and selective SIRT2 inhibitors with improved pharmacokinetic properties, paving the way for their potential clinical application in the treatment of cancer and other diseases associated with SIRT2 dysregulation.

References

- 1. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of Selective SIRT2 Inhibitors as Therapeutic Agents in B-Cell Lymphoma and Other Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and Validation of SIRT2 Inhibitors Based on Tenovin-6: Use of a 1H-NMR Method to Assess Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Effects of a New SIRT Inhibitor, MHY2256, against Human Breast Cancer MCF-7 Cells via Regulation of MDM2-p53 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

The Double-Edged Sword: Unraveling the Role of SIRT2 in Neurodegenerative Disease Models

A Technical Guide for Researchers and Drug Development Professionals

Sirtuin 2 (SIRT2), a member of the NAD+-dependent deacetylase family, has emerged as a critical and complex player in the landscape of neurodegenerative diseases. Predominantly located in the cytoplasm, SIRT2 is highly expressed in the brain and has been implicated in a variety of cellular processes central to neuronal health and disease, including microtubule dynamics, protein aggregation, neuroinflammation, and oxidative stress. This technical guide provides an in-depth overview of the multifaceted role of SIRT2 in preclinical models of Alzheimer's disease, Parkinson's disease, Huntington's disease, and Amyotrophic Lateral Sclerosis, offering a valuable resource for scientists and drug development professionals in this rapidly evolving field.

Data Presentation: Quantitative Effects of SIRT2 Modulation

The following tables summarize the quantitative outcomes of SIRT2 modulation, primarily through the use of specific inhibitors, in various neurodegenerative disease models.

Table 1: Effects of SIRT2 Inhibition in Huntington's Disease (HD) Mouse Models

| Model | SIRT2 Inhibitor | Dosage | Outcome Measure | Result | Reference |

| R6/2 | AK-7 | 10, 20, 30 mg/kg (daily) | Motor Function (Rotarod) | 37% increase in latency to fall at 11 weeks (10 mg/kg) | [1] |

| R6/2 | AK-7 | 20 mg/kg (daily) | Survival | 13.2% extension in survival | [1] |

| R6/2 | AK-7 | 20 mg/kg (daily) | Brain Atrophy (Striatal Volume) | 9% improvement in total striatal volume | [1] |

| R6/2 | AK-7 | 20 mg/kg (daily) | Neuronal Atrophy (Striatal Neuron Volume) | 15% rescue of shrinkage in striatal neuronal cell body volume | [1] |

| 140 CAG Htt knock-in | AK-7 | 10, 20, 30 mg/kg (daily) | Motor Function (Rotarod) | Significant improvement in motor performance | [2] |

Table 2: Effects of SIRT2 Inhibition in Alzheimer's Disease (AD) Mouse Models

| Model | SIRT2 Inhibitor | Outcome Measure | Result | Reference |

| APP/PS1 | 33i | Cognitive Function (Morris Water Maze) | Reversal of learning deficits | [3],[4] |

| APP/PS1 | 33i | Amyloid Pathology (Aβ-42 levels) | Significant reduction in cortical Aβ-42 levels | [5] |

| APP/PS1 | 33i | Neuroinflammation (Iba-1 expression) | Significant reduction in microglial activation | [5] |

| 3xTg-AD | AK-7 | Cognitive Performance (Novel Object Recognition) | Improvement in cognitive performance | [6] |

| APP23 | AK-7 | AβPP Processing | Increase in soluble α-AβPP and reduction in soluble β-AβPP | [6] |

Table 3: Effects of SIRT2 Modulation in Parkinson's Disease (PD) Mouse Models

| Model | SIRT2 Modulation | Dosage | Outcome Measure | Result | Reference |

| MPTP | AK7 | 30 mg/kg (i.p.) | Striatal Dopamine Levels | Prevention of dopamine depletion | [7] |

| MPTP | AK7 | 30 mg/kg (i.p.) | Dopaminergic Neuron Loss | Prevention of dopaminergic neuron loss | [7] |

| MPTP | Genetic Deletion of SIRT2 | - | MPTP-induced Nigrostriatal Damage | Prevention of apoptotic neuronal death | [8] |

Table 4: SIRT2 Expression in Amyotrophic Lateral Sclerosis (ALS) Mouse Models

| Model | Tissue | Outcome Measure | Result | Reference |

| G93A-SOD1 | Spinal Cord | SIRT2 mRNA expression | Increased | [9] |

| G86R-SOD1 | Spinal Cord | SIRT2 mRNA expression | Increased | [9] |

| G93A-SOD1 | Spinal Cord | SIRT2 protein expression | Unchanged | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of SIRT2 in neurodegenerative disease models.

Behavioral Assays

1. Rotarod Test for Motor Coordination (Mouse)

-

Apparatus: An automated rotarod unit with a grooved, rotating rod (e.g., 3 cm diameter) divided into lanes for multiple mice.

-

Procedure:

-

Acclimation: Place mice in the testing room for at least 30 minutes before the test.

-

Training (optional but recommended): Place mice on the stationary rod for 1 minute. Then, rotate the rod at a low constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 trials on the day before testing.

-

Testing: Place the mouse on the rod and begin rotation, typically with an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).

-

Data Collection: Record the latency to fall from the rod. A fall is defined as the mouse falling onto the platform below or gripping the rod and making one full passive rotation.

-

Trials: Perform 3-4 trials per mouse with an inter-trial interval of at least 15 minutes.[10][11]

-

2. Open Field Test for Locomotor Activity and Anxiety-like Behavior (Mouse)

-

Apparatus: A square or circular arena (e.g., 40 x 40 cm) with high walls, often made of a non-reflective material. The arena is typically placed in a sound-attenuated room with controlled lighting.

-

Procedure:

-

Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes.

-

Testing: Gently place the mouse in the center of the open field arena.

-

Data Collection: An overhead video camera connected to a tracking software (e.g., EthoVision) records the mouse's activity for a set duration (typically 5-30 minutes).

-

Parameters Measured:

-

3. Novel Object Recognition (NOR) Test for Recognition Memory (Mouse)

-

Apparatus: An open field arena similar to the one used for the open field test. A set of two identical objects and one novel object are required. The objects should be of similar size but differ in shape and texture, and heavy enough that the mice cannot move them.

-

Procedure:

-

Habituation: On day 1, allow each mouse to explore the empty arena for 5-10 minutes.

-

Familiarization/Training: On day 2, place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).

-

Testing: After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Allow the mouse to explore for a set period (e.g., 5-10 minutes).

-

Data Collection: A video tracking system records the time the mouse spends exploring each object. Exploration is typically defined as the mouse's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

-

Analysis: Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.[14][15]

-

Molecular and Cellular Assays

1. Western Blot for Acetylated Tubulin

-

Sample Preparation: Homogenize brain tissue or lyse cultured cells in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., trichostatin A and nicotinamide). Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1) and a primary antibody for total α-tubulin or a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system. Quantify band intensities using software like ImageJ.[16][17]

2. Immunohistochemistry for Protein Aggregates (e.g., α-synuclein, mutant Huntingtin)

-

Tissue Preparation:

-

Perfuse mice with saline followed by 4% paraformaldehyde (PFA).

-

Post-fix the brain in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.

-

Cut 30-40 µm thick sections on a cryostat or vibratome.

-

-

Staining Procedure:

-

Antigen Retrieval (if necessary): For α-synuclein, treatment with proteinase K can enhance signal. For mutant huntingtin, formic acid treatment is often used.

-

Permeabilization and Blocking: Permeabilize sections with 0.3% Triton X-100 in PBS for 10 minutes. Block with a solution containing 5% normal serum (from the same species as the secondary antibody) and 0.3% Triton X-100 in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate sections with the primary antibody against the protein of interest (e.g., anti-α-synuclein or anti-mHtt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain with a nuclear stain like DAPI. Mount sections on slides with an anti-fade mounting medium.

-

-

Imaging and Analysis: Visualize the staining using a confocal or fluorescence microscope. Quantify the number and area of aggregates using image analysis software.[18][19]

3. SIRT2 Deacetylase Activity Assay (Fluorometric)

-

Principle: This assay uses a fluorogenic acetylated peptide substrate. Upon deacetylation by SIRT2, a developer solution cleaves the deacetylated peptide, releasing a fluorescent molecule.

-

Procedure:

-

Reaction Setup: In a 96-well plate, combine the SIRT2 enzyme, the fluorogenic acetylated peptide substrate, and NAD+ in an assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Development: Add a developer solution containing a protease and a SIRT inhibitor (to stop the reaction) to each well.

-

Fluorescence Reading: After a short incubation at room temperature, measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: The fluorescence intensity is directly proportional to the SIRT2 deacetylase activity.

-

4. Filter Retardation Assay for Insoluble Protein Aggregates

-

Principle: This technique separates large, SDS-insoluble protein aggregates from soluble proteins by filtration through a cellulose acetate membrane.

-

Procedure:

-

Lysate Preparation: Lyse cells or tissues in a buffer containing non-ionic detergents.

-

SDS Treatment: Treat the lysates with 2% SDS and heat to denature soluble proteins.

-

Filtration: Filter the SDS-treated lysates through a cellulose acetate membrane (0.22 µm pore size) using a dot-blot apparatus. Insoluble aggregates will be retained on the membrane.

-

Immunodetection:

-

Wash the membrane with buffer.

-

Block the membrane with 5% non-fat milk.

-

Incubate with a primary antibody specific to the aggregated protein.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using ECL.

-

-

-

Quantification: The intensity of the dots on the membrane corresponds to the amount of insoluble aggregates.[12][13]

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving SIRT2 in neurodegenerative diseases.

Caption: SIRT2-mediated deacetylation of α-tubulin leads to microtubule instability.

Caption: SIRT2 deacetylates FOXO3a, modulating oxidative stress and apoptosis.

Caption: SIRT2's controversial role in regulating NF-κB-mediated neuroinflammation.

Experimental Workflow

References

- 1. Molecular regulatory mechanism of the SIRT2/NF-κB p65 signaling pathway in ferroptosis-promoted spinal cord injury repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT2 as a potential new therapeutic target for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of Sirtuin 2 Inhibitors Employing Photoswitchable Geometry and Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 6. The Sirtuin-2 Inhibitor AK7 Is Neuroprotective in Models of Parkinson’s Disease but Not Amyotrophic Lateral Sclerosis and Cerebral Ischemia | PLOS One [journals.plos.org]

- 7. Emerging Role of Sirtuin 2 in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tissue-specific deregulation of selected HDACs characterizes ALS progression in mouse models: pharmacological characterization of SIRT1 and SIRT2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Could Sirtuin Activities Modify ALS Onset and Progression? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Filter Retardation Assay for Detecting and Quantifying Polyglutamine Aggregates Using Caenorhabditis elegans Lysates [bio-protocol.org]

- 12. A Filter Retardation Assay Facilitates the Detection and Quantification of Heat-Stable, Amyloidogenic Mutant Huntingtin Aggregates in Complex Biosamples | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Human Sirtuin 2 Localization, Transient Interactions, and Impact on the Proteome Point to Its Role in Intracellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. eriba.umcg.nl [eriba.umcg.nl]

- 17. A guide to selecting high-performing antibodies for Huntingtin (UniProt ID: P42858) for use in western blot, immunoprecipitation, and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. SIRT2 plays complex roles in neuroinflammation neuroimmunology-associated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Core of SIRT2: A Technical Guide to its Deacetylase Activity

For Researchers, Scientists, and Drug Development Professionals

Sirtuin 2 (SIRT2), a member of the conserved sirtuin family of NAD+-dependent protein deacetylases, has emerged as a critical regulator of a diverse array of cellular processes. Predominantly localized in the cytoplasm, SIRT2 plays a pivotal role in metabolism, cell cycle control, genomic integrity, and neuronal function.[1][2][3][4] Its dysregulation has been implicated in a range of pathologies, including cancer, neurodegenerative diseases, and metabolic disorders, making it a compelling target for therapeutic intervention.[1][2][4] This in-depth technical guide provides a comprehensive overview of the enzymatic activity of SIRT2, focusing on its core mechanisms, substrates, and the methodologies used to investigate its function.

Catalytic Mechanism and Substrate Specificity

SIRT2 catalyzes the deacetylation of lysine residues on a multitude of protein substrates in a reaction that is tightly coupled to the hydrolysis of nicotinamide adenine dinucleotide (NAD+). The reaction yields the deacetylated substrate, nicotinamide, and O-acetyl-ADP-ribose.[5] The catalytic mechanism proceeds through a sequential binding of the acetylated substrate and NAD+, forming a ternary complex.[5] This is followed by the cleavage of nicotinamide and the formation of a C1'-O-alkylamidate intermediate.[6]

SIRT2 exhibits broad substrate specificity, targeting both histone and non-histone proteins. Its cytoplasmic localization facilitates interaction with a unique set of substrates compared to its nuclear counterparts. One of its most well-characterized substrates is α-tubulin, where deacetylation of lysine-40 influences microtubule dynamics.[3] Other key substrates include histone H4 at lysine 16 (H4K16), p53, and Forkhead box O (FOXO) transcription factors, implicating SIRT2 in the regulation of chromatin structure, apoptosis, and stress responses.[7][8]

Quantitative Data on SIRT2 Activity

The enzymatic efficiency of SIRT2 varies depending on the substrate. The following tables summarize key quantitative data related to SIRT2's kinetic parameters and the potency of various modulators.

Table 1: Kinetic Parameters of Human SIRT2 for Various Substrates

| Substrate (Acetylated Peptide) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Ac-Histone H3 (K9) | 130 ± 20 | 0.030 ± 0.002 | 230 | [5] |

| Ac-Histone H4 (K16) | 9 ± 1 | 0.048 ± 0.001 | 5300 | [5] |

| Ac-α-Tubulin (379-391) | 90 ± 20 | 0.005 ± 0.001 | 55 | [5] |

| H3K9-Myristoyl | 15 | - | - | [9] |

| H3K9-Hexanoyl | 15 | - | - | [9] |

| H3K9-Decanoyl | 15 | - | - | [9] |

Note: '-' indicates data not available in the cited source.

Table 2: Inhibitory Activity (IC50) of Compounds against Human SIRT2

| Inhibitor | IC50 (µM) | Selectivity Notes | Reference |

| TM | 0.038 (deacetylation) | >650-fold selective over SIRT1 | [10] |

| 0.049 (demyristoylation) | [10] | ||

| SirReal2 | 0.23 | Does not inhibit demyristoylation | [10] |

| AGK2 | 3.5 | >14-fold selective over SIRT1/3 | [6] |

| Tenovin-6 | 9 | Also inhibits SIRT1 with similar IC50 | [10] |

| Cambinol | 59 | Also inhibits SIRT1 (IC50 = 56 µM) | [11] |

| Suramin | 1.15 | Also inhibits SIRT1 (IC50 = 0.297 µM) and SIRT5 (IC50 = 22 µM) | [11] |

| AEM2 | 3.8 | ~30-fold preference over SIRT1 | [12] |

| Ro 31-8220 | 0.8 | ~4-fold selective over SIRT1 | [6] |

| ICL-SIRT078 | 1.45 | >50-fold selective over SIRT1/3/5 | [6] |

| Compound 16 (benzofuran derivative) | 3.81 | - | [13] |

| Compound 25 ((5-phenylfuran-2-yl)methanamine derivative) | 2.47 | More potent than AGK2 | [13] |

| Ascorbyl palmitate | ~8 to 23 (demyristoylase) | - | [14] |

| 1-aminoanthracene | 21 (demyristoylase) | - | [14] |

| "compound C" | 44 (demyristoylase) | - | [14] |

Experimental Protocols for Studying SIRT2 Activity

Investigating the enzymatic activity of SIRT2 is crucial for understanding its biological roles and for the development of targeted therapeutics. Below are detailed methodologies for key in vitro and cell-based assays.

In Vitro SIRT2 Deacetylation Assay (Fluorometric)

This assay measures the deacetylase activity of purified SIRT2 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT2 enzyme

-

Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)

-

NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease, e.g., trypsin, to cleave the deacetylated peptide and release the fluorophore)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Reaction Setup: In a 96-well plate, prepare the reaction mixture containing assay buffer, a fixed concentration of the fluorogenic substrate, and the desired concentration of SIRT2 enzyme.[15] Include control wells with no enzyme and no NAD+.

-

Initiation: Initiate the reaction by adding NAD+ to each well.[16]

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[17]

-

Development: Stop the enzymatic reaction and initiate the development by adding the developer solution to each well.[16] This solution typically contains a protease that specifically cleaves the deacetylated peptide, separating the fluorophore from the quencher and resulting in a fluorescent signal.

-

Fluorescence Measurement: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of the fluorescent signal.[18] Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Data Analysis: The fluorescence intensity is directly proportional to the amount of deacetylated substrate and thus to the SIRT2 activity. For inhibitor screening, calculate the percentage of inhibition relative to a control reaction without the inhibitor. Determine the IC50 value by fitting the dose-response data to a suitable equation.

Cell-Based SIRT2 Activity Assay (Western Blotting)

This assay assesses SIRT2 activity within a cellular context by measuring the acetylation status of a known SIRT2 substrate, such as α-tubulin.

Materials:

-

Cultured cells (e.g., HEK293T, HeLa)

-

SIRT2 inhibitor or siRNA for SIRT2 knockdown (for validation)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies: anti-acetylated-α-tubulin (Lys40), anti-α-tubulin (loading control), anti-SIRT2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells in culture plates and treat with the test compound (potential SIRT2 modulator) or vehicle control for a specified duration.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease and deacetylase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Analysis:

-

Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.

-

Quantify the band intensities using densitometry software.

-

The ratio of acetylated-α-tubulin to total α-tubulin reflects the intracellular SIRT2 activity. An increase in this ratio indicates SIRT2 inhibition.

-

SIRT2 in Signaling Pathways

SIRT2 is a key node in various signaling networks, influencing cellular fate and function. Its deacetylase activity modulates the function of downstream effectors, thereby regulating critical pathways in health and disease.

SIRT2 in Metabolic Regulation

SIRT2 is deeply integrated into the regulation of cellular metabolism, including gluconeogenesis, glycolysis, and adipogenesis.[1][20] It can deacetylate and regulate the activity of key metabolic enzymes and transcription factors.

SIRT2 regulation of glucose metabolism.

SIRT2 in Neurodegeneration

In the context of neurodegenerative diseases such as Parkinson's and Alzheimer's, SIRT2 has been shown to play a complex and often detrimental role.[8][21] Its inhibition has been demonstrated to be neuroprotective in several models.

SIRT2's role in neurodegenerative pathways.

SIRT2 in Cancer

The role of SIRT2 in cancer is multifaceted and context-dependent, acting as both a tumor suppressor and an oncogene in different cancer types.[4][7] It regulates key cancer-related pathways, including cell cycle progression and apoptosis.

SIRT2's dual role in cancer signaling.

Conclusion

SIRT2 is a dynamic and multifaceted enzyme with a profound impact on cellular physiology and pathology. Its intricate regulation and diverse substrate portfolio underscore its importance as a therapeutic target. A thorough understanding of its enzymatic activity, guided by robust experimental methodologies and a clear picture of its involvement in key signaling pathways, is paramount for the successful development of novel SIRT2-modulating therapies. This guide provides a foundational framework for researchers and drug development professionals to navigate the complexities of SIRT2 biology and unlock its therapeutic potential.

References

- 1. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sirtuins and Neurodegeneration [jneurology.com]

- 4. The Clinical Significance of SIRT2 in Malignancies: A Tumor Suppressor or an Oncogene? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 34.237.233.138 [34.237.233.138]

- 6. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SIRT2 is a tumor suppressor that connects aging, acetylome, cell cycle signaling, and carcinogenesis - Park - Translational Cancer Research [tcr.amegroups.org]

- 8. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 9. Kinetic and structural basis for acyl-group selectivity and NAD+-dependence in Sirtuin-catalyzed deacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Multifaceted regulation of sirtuin 2 (Sirt2) deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 34.237.233.138 [34.237.233.138]

- 17. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]

- 18. merckmillipore.com [merckmillipore.com]

- 19. Video: Deacetylation Assays to Unravel the Interplay between Sirtuins SIRT2 and Specific Protein-substrates [jove.com]

- 20. researchgate.net [researchgate.net]

- 21. SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of SIRT2-IN-9 on α-Tubulin Acetylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective Sirtuin 2 (SIRT2) inhibitor, SIRT2-IN-9, and its specific effect on the post-translational modification of α-tubulin. This document details the mechanism of action, quantitative data on its inhibitory effects, and comprehensive experimental protocols for its characterization.

Introduction: SIRT2 and α-Tubulin Acetylation

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases.[1][2][3] Primarily localized in the cytoplasm, SIRT2 plays a crucial role in various cellular processes, including cell cycle regulation, metabolism, and differentiation.[1][3] One of its key substrates is α-tubulin, a major component of microtubules.[2][3][4] SIRT2 deacetylates α-tubulin at the lysine-40 (K40) residue, a modification that influences microtubule stability and dynamics.[5]

The acetylation of α-tubulin is a dynamic process associated with stable microtubules and is implicated in intracellular trafficking, cell motility, and neuronal function.[6][7][8] Inhibition of SIRT2 activity leads to an increase in the levels of acetylated α-tubulin, making SIRT2 inhibitors valuable tools for studying the physiological consequences of this post-translational modification. This compound is a selective inhibitor of SIRT2, demonstrating its utility in investigating the specific roles of SIRT2 in cellular biology and as a potential therapeutic agent.[9][10]

Mechanism of Action of this compound

This compound exerts its effect by directly inhibiting the deacetylase activity of the SIRT2 enzyme. By binding to SIRT2, it prevents the enzyme from removing the acetyl group from lysine residues on its substrates, including α-tubulin. This inhibition leads to a dose-dependent increase in the acetylation of α-tubulin within cells.[9][10] The primary mechanism involves the accumulation of acetylated α-tubulin due to the blockage of its deacetylation by SIRT2, without directly affecting the activity of tubulin acetyltransferases (TATs).

Quantitative Data

The following tables summarize the quantitative data regarding the inhibitory activity and cellular effects of this compound.

Table 1: Inhibitory Activity of this compound against Sirtuins

| Sirtuin Isoform | IC50 Value (μM) | Selectivity |

| SIRT2 | 1.3 | - |

| SIRT1 | >300 | >230-fold vs. SIRT2 |

| SIRT3 | >300 | >230-fold vs. SIRT2 |

Data sourced from MedchemExpress and MOLNOVA product descriptions.[9][10]

Table 2: Effect of this compound on α-Tubulin Acetylation in MCF-7 Cells

| Treatment Concentration (μM) | Incubation Time (hours) | Effect on α-Tubulin Acetylation |

| 6.25 | 6 | Increased |

| 12.5 | 6 | Dose-dependently increased |

| 25 | 6 | Dose-dependently increased |

| 50 | 6 | Dose-dependently increased |

Data reflects a dose-dependent increase in α-tubulin acetylation as determined by Western blot analysis in MCF-7 breast cancer cells.[10]

Experimental Protocols

In Vitro SIRT2 Inhibition Assay

This protocol outlines a method for determining the IC50 value of this compound against recombinant human SIRT2 using a fluorogenic substrate.

Materials:

-

Recombinant human SIRT2 enzyme

-

SIRT2 fluorogenic acetylated peptide substrate

-

NAD+

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES/Na, 100 mM KCl, 0.01% Tween-20, 0.2 mM TCEP, 0.05 mg/mL BSA, pH 7.4)[4]

-

Developer solution (containing a protease, like trypsin, to cleave the deacetylated substrate)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the SIRT2 enzyme, NAD+, and varying concentrations of this compound or vehicle control (DMSO).

-

Initiate the reaction by adding the fluorogenic SIRT2 substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding the developer solution, which also contains a sirtuin inhibitor like nicotinamide to halt further deacetylation.[11]

-

Allow the developer to incubate for a period to allow for the generation of a fluorescent signal from the deacetylated substrate.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).[11]

-

Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis of α-Tubulin Acetylation

This protocol describes the assessment of α-tubulin acetylation levels in cultured cells following treatment with this compound.

Materials:

-

Cell line (e.g., MCF-7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-α-tubulin (Lys40) and anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (e.g., 6.25, 12.5, 25, 50 μM) and a vehicle control (DMSO) for a specified duration (e.g., 6 hours).[10]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-α-tubulin and total α-tubulin overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities for acetylated α-tubulin and normalize them to the total α-tubulin levels to determine the relative change in acetylation.

Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits SIRT2-mediated deacetylation of α-tubulin.

Experimental Workflow Diagram

Caption: Workflow for Western blot analysis of α-tubulin acetylation.

Conclusion

This compound is a potent and selective inhibitor of SIRT2, which effectively increases the acetylation of α-tubulin in a dose-dependent manner. This makes it an invaluable chemical probe for elucidating the complex roles of SIRT2 and the significance of α-tubulin acetylation in various cellular processes. The provided protocols offer a foundation for researchers to investigate the effects of this compound in their specific experimental models, contributing to a deeper understanding of sirtuin biology and its implications in health and disease.

References

- 1. Sirtuin 2–mediated deacetylation of cyclin-dependent kinase 9 promotes STAT1 signaling in type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inh ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D0CB00036A [pubs.rsc.org]